5-Morpholino-1,2,3,4-thiatriazole

Beschreibung

Contextualization of Nitrogen-Sulfur Heterocycles in Contemporary Chemical Research

Nitrogen-sulfur heterocycles represent a significant and continually evolving area of contemporary chemical research. These cyclic organic compounds, which contain at least one nitrogen and one sulfur atom in their ring structure, exhibit a wide array of physicochemical properties and biological activities. openmedicinalchemistryjournal.commdpi.com Their importance spans various industries, including pharmaceuticals, agrochemicals, and materials science. openmedicinalchemistryjournal.commdpi.com The presence of both nitrogen and sulfur atoms within the heterocyclic ring imparts unique electronic characteristics and reactivity, distinguishing them from their carbocyclic counterparts. openmedicinalchemistryjournal.commdpi.com

In medicinal chemistry, nitrogen-sulfur heterocycles are recognized as "privileged structures" due to their frequent appearance in biologically active compounds. nih.gov They are integral components of numerous drugs and are actively investigated for the development of new therapeutic agents. openmedicinalchemistryjournal.comnih.gov The versatility of these scaffolds allows for extensive structural modifications, enabling chemists to fine-tune their biological and pharmacological profiles. nih.govresearchgate.net Researchers are particularly interested in these compounds for their potential as anticancer, antimicrobial, and anti-inflammatory agents. openmedicinalchemistryjournal.comresearchgate.net

The field of materials science also benefits from the unique properties of nitrogen-sulfur heterocycles. Their aromatic nature and the presence of heteroatoms contribute to their use in the development of molecular conductors and magnets. mdpi.com The ongoing research in this area focuses on synthesizing novel nitrogen-sulfur heterocyclic systems and exploring their potential applications. mdpi.com

Overview of 1,2,3,4-Thiatriazoles: Historical Perspectives and Structural Features

The 1,2,3,4-thiatriazole ring is a five-membered aromatic heterocycle containing one sulfur and three nitrogen atoms. This class of compounds has a rich history in heterocyclic chemistry, with their synthesis and reactivity being a subject of study for many decades.

From a structural standpoint, the 1,2,3,4-thiatriazole ring is characterized by a high degree of nitrogen content, which influences its chemical stability and reactivity. The arrangement of the heteroatoms in the ring leads to a unique electronic distribution, making it susceptible to various chemical transformations. One of the notable reactions of 5-substituted-1,2,3,4-thiatriazoles is their thermal or photochemical decomposition, which often results in the extrusion of molecular nitrogen and the formation of reactive intermediates like isothiocyanates. This reactivity has been harnessed in organic synthesis for the preparation of various other heterocyclic systems.

Historically, the synthesis of 1,2,3,4-thiatriazoles has been achieved through several routes, most notably the reaction of thiosemicarbazides or their derivatives with nitrous acid. This classical approach has been refined over the years to improve yields and expand the scope of accessible derivatives.

Role of the Morpholine (B109124) Ring in Heterocyclic Chemistry and its Synthetic Utility

The morpholine ring, a six-membered saturated heterocycle containing one nitrogen and one oxygen atom, is a ubiquitous and highly valuable scaffold in heterocyclic and medicinal chemistry. researchgate.netbiosynce.combiosynce.com Its prevalence is attributed to its advantageous physicochemical properties, including its ability to enhance the aqueous solubility and metabolic stability of molecules. nih.govbiosynce.com

Key Structural and Physicochemical Properties of Morpholine:

| Property | Description | Reference |

| Structure | Six-membered saturated ring with one nitrogen and one oxygen atom. | biosynce.com |

| Conformation | Typically adopts a stable chair conformation. | biosynce.com |

| Polarity | The presence of both nitrogen and oxygen atoms imparts polarity. | biosynce.com |

| Basicity | The nitrogen atom's lone pair of electrons confers weak basicity. | biosynce.com |

In synthetic chemistry, morpholine serves as a versatile building block. nih.gove3s-conferences.org It can be readily incorporated into larger molecules through various reactions, including N-alkylation, N-acylation, and N-arylation, allowing for the creation of a diverse range of derivatives. biosynce.com The synthetic accessibility and the ability to modulate the properties of the parent molecule make morpholine a favored moiety among medicinal chemists. researchgate.nete3s-conferences.org Its incorporation can lead to improved pharmacokinetic profiles, such as enhanced absorption and distribution, which are critical for drug efficacy. nih.govbiosynce.com

Significance of the 5-Morpholino-1,2,3,4-Thiatriazole Scaffold in Modern Organic Synthesis

The this compound scaffold combines the structural features of both the 1,2,3,4-thiatriazole ring and the morpholine moiety, resulting in a compound with unique reactivity and synthetic potential. This particular arrangement offers a synthetically useful platform for the generation of various other chemical entities.

A key reaction of this compound is its role as a precursor to morpholine-4-isothiocyanate. This transformation typically occurs under thermal or photochemical conditions, leading to the extrusion of dinitrogen. The in situ generated isothiocyanate is a highly reactive intermediate that can be trapped with a variety of nucleophiles to afford a wide range of derivatives, such as thioureas, thiocarbamates, and other heterocyclic systems. This "click-and-release" strategy is a powerful tool in combinatorial chemistry and drug discovery for the rapid generation of compound libraries.

The synthetic utility of this compound extends to its use in the construction of more complex molecular architectures. The ability to generate a reactive isothiocyanate under mild conditions without the need to handle the often unstable and volatile isothiocyanates directly makes this scaffold an attractive and safer alternative for synthetic chemists.

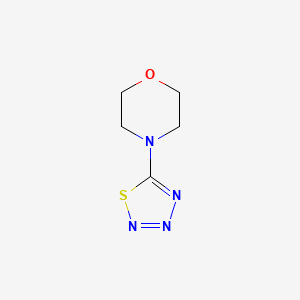

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

3739-70-6 |

|---|---|

Molekularformel |

C5H8N4OS |

Molekulargewicht |

172.21 g/mol |

IUPAC-Name |

4-(thiatriazol-5-yl)morpholine |

InChI |

InChI=1S/C5H8N4OS/c1-3-10-4-2-9(1)5-6-7-8-11-5/h1-4H2 |

InChI-Schlüssel |

GRRGMQBIAJCOBQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1COCCN1C2=NN=NS2 |

Herkunft des Produkts |

United States |

Reactivity Profile and Transformational Chemistry of 5 Morpholino 1,2,3,4 Thiatriazole

Thermal and Photochemical Decomposition Pathways

The decomposition of 5-substituted 1,2,3,4-thiatriazoles can be initiated by both thermal and photochemical means. These reactions are characterized by the extrusion of molecular nitrogen, a common feature for many heterocyclic compounds with a high nitrogen content. The stability of these compounds is influenced by the nature of the substituent at the 5-position.

The thermal decomposition of 5-morpholino-1,2,3,4-thiatriazole involves the elimination of a molecule of nitrogen gas. This process is a key step in the generation of reactive intermediates. The rate of decomposition and the subsequent reactions are dependent on the reaction conditions, including temperature and the presence of trapping agents.

While specific kinetic data for the nitrogen extrusion of this compound is not extensively detailed in the provided search results, the general mechanism for 5-substituted thiatriazoles points to a concerted or stepwise process initiated by the cleavage of the weak N-N and S-N bonds within the thiatriazole ring. The decomposition of related heterocyclic compounds with high nitrogen content, such as tetrazolo[1,5-b] uzh.chacs.orgnih.govtriazine derivatives, has been studied for their thermal stability, indicating that the decomposition of such nitrogen-rich systems often begins above 250 °C. nih.gov

Following nitrogen extrusion, the decomposition of this compound leads to the formation of highly reactive sulfur-containing species. These intermediates are often short-lived and are typically studied through trapping experiments where they react with other molecules in the reaction mixture.

The thermal decomposition of this compound in the presence of thioketones results in the in-situ formation of thiocarbonyl S-sulfides, also known as thiosulfines. uzh.ch These are elusive 1,3-dipolar species which are highly reactive. The generation of these intermediates is a pivotal step that allows for the subsequent formation of more complex sulfur-containing heterocycles.

The generated thiocarbonyl S-sulfides are prone to undergo [3+2] cycloaddition reactions with suitable dipolarophiles. uzh.ch When the decomposition of this compound is carried out in the presence of thioketones, the thiosulfine intermediate is trapped by the C=S bond of the thioketone. uzh.ch This reaction proceeds in a regioselective manner to yield 1,2,4-trithiolane (B1207055) derivatives. uzh.ch

For instance, three-component reactions involving this compound and two different thioketones have been shown to produce "mixed" 1,2,4-trithiolanes. uzh.ch However, the stability of the intermediate thiosulfine can influence the outcome of the reaction, as demonstrated by the reaction with 3,3-dichloro-2,2,4,4-tetramethyl-3-thioxocyclobutanone, which did not yield the expected symmetrical 1,2,4-trithiolane due to the reduced stability of the corresponding thiosulfine. uzh.ch

Table 1: Cycloaddition Reactions of In-situ Generated Thiosulfines

| Dipolarophile | Product | Reference |

|---|---|---|

| Thioketones | 1,2,4-Trithiolane derivatives | uzh.ch |

Generation of Reactive Sulfur Species and Subsequent Trapping Reactions

Ring-Opening Reactions and Isomerization Processes

Besides decomposition, this compound can undergo ring-opening and isomerization reactions, leading to the formation of different heterocyclic structures.

While the direct isomerization of this compound to a tetrazole derivative is not explicitly detailed in the provided search results, the interconversion of heterocyclic rings is a known phenomenon in organic chemistry. For example, the Dimroth rearrangement describes the isomerization of certain 1,2,3-triazoles to other isomeric triazoles, and similar rearrangements have been observed in other heterocyclic systems. It is plausible that under certain conditions, the thiatriazole ring could rearrange to a more stable tetrazole structure, although specific studies on this transformation for the morpholino derivative were not found.

Competitive Degradation Pathways

The stability of the this compound ring system is influenced by various factors, leading to several competitive degradation pathways. The primary and most studied degradation route is thermal decomposition. However, photochemical and acid/base-catalyzed reactions can also contribute to its degradation under specific conditions.

Thermal Decomposition:

The thermal degradation of 5-substituted-1,2,3,4-thiatriazoles, including this compound, is a well-documented process characterized by the extrusion of molecular nitrogen (N₂) and elemental sulfur (S) wisc.eduwisc.eduresearchgate.netresearchgate.net. This decomposition is often explosive, particularly upon heating, due to the rapid release of gaseous N₂ and the exothermic nature of the reaction wisc.eduwisc.edu. The decomposition temperature can be influenced by the nature of the substituent at the 5-position wisc.edu.

In polar solvents, the thermal decomposition of similar 5-alkyl-1,2,3,4-thiatriazoles has been reported to yield the corresponding cyanide, sulfur, and nitrogen researchgate.net. Conversely, in non-polar solvents, in addition to these products, the formation of the isothiocyanate is also observed researchgate.net. This suggests that the polarity of the reaction medium can influence the product distribution of the thermal degradation pathway.

Photochemical Decomposition:

While specific studies on the photochemical decomposition of this compound are not extensively documented, analogies can be drawn from related heterocyclic systems like tetrazoles. Photolysis of tetrazole derivatives is known to induce the extrusion of molecular nitrogen, leading to the formation of reactive intermediates nih.gov. For instance, photolysis of 1,4-disubstituted-1,4-dihydro-1-phenyl-5H-tetrazol-5-thiones results in the extrusion of both molecular nitrogen and sulfur to afford carbodiimides nih.gov. It is plausible that this compound could undergo similar photochemical transformations, involving the cleavage of the N-N and C-S bonds within the thiatriazole ring upon irradiation, leading to the formation of various degradation products.

Acid- and Base-Catalyzed Degradation:

The 1,2,3,4-thiatriazole ring is generally unstable and can be susceptible to both acidic and basic conditions researchgate.net. In the presence of alkali, 5-arylamino-1,2,3,4-thiatriazoles have been observed to isomerize to the more stable 5-mercaptotetrazoles researchgate.net. This suggests that under basic conditions, this compound could potentially undergo a similar ring transformation.

Acid-catalyzed hydrolysis can also represent a competitive degradation pathway. While specific data on this compound is scarce, the general susceptibility of related amino-substituted azoles to acidic conditions suggests that protonation of the ring nitrogen atoms could facilitate ring-opening reactions, leading to the formation of various degradation products.

Electrophilic and Nucleophilic Reactions of the Thiatriazole Ring System

The reactivity of the 1,2,3,4-thiatriazole ring in this compound is characterized by a complex interplay of electronic effects conferred by the multiple nitrogen atoms and the sulfur atom. This structure generally renders the ring electron-deficient and thus, more susceptible to nucleophilic attack rather than electrophilic substitution.

Electrophilic Reactions:

The 1,2,3,4-thiatriazole ring is considered to be electron-deficient due to the presence of four electronegative nitrogen atoms and a sulfur atom. This inherent electron deficiency makes electrophilic substitution reactions on the ring carbons highly unfavorable. The high density of lone pair electrons on the nitrogen and sulfur atoms makes them the primary sites for interaction with electrophiles. However, such interactions often lead to ring instability and subsequent decomposition rather than substitution.

Nucleophilic Reactions:

The electron-deficient nature of the 1,2,3,4-thiatriazole ring makes it a target for nucleophilic attack. While there is limited specific literature on nucleophilic substitution on the this compound ring itself, studies on related 1,2,3-triazoles can provide some insights. For instance, nucleophilic substitution of a halogen at the 4-position of a 1,2,3-triazole has been reported, particularly when an electron-withdrawing group is present at the 5-position researchgate.net. This suggests that if a suitable leaving group were present on the thiatriazole ring of this compound, nucleophilic substitution could be a feasible reaction pathway.

The primary site of nucleophilic attack would likely be the carbon atom at the 5-position, which is bonded to the morpholino group and the sulfur atom. However, a direct nucleophilic displacement of the morpholino group has not been extensively reported and would likely require harsh reaction conditions. Instead, nucleophilic attack may lead to ring-opening or rearrangement reactions. For example, treatment of 5-arylamino-1,2,3,4-thiatriazoles with alkali leads to isomerization into 5-mercaptotetrazoles, a reaction initiated by nucleophilic attack of a hydroxide ion researchgate.net.

Derivatization Strategies and Functional Group Transformations on the Morpholine (B109124) Moiety and Thiatriazole Ring

Alkylation and Acylation Reactions

Derivatization of this compound through alkylation and acylation reactions can potentially occur at either the morpholine nitrogen or the thiatriazole ring nitrogens. However, the reactivity of these sites is significantly influenced by the electronic properties of the heterocyclic system.

Alkylation of related 5-arylamino-1,2,3,4-thiatriazoles with reagents like diazomethane and dimethyl sulfate has been shown to occur on the thiatriazole ring nitrogen, leading to the formation of 4-methyl-5-arylimino-1,2,3,4-thiatriazoles and 5-N-aryl-N-methyl-amino-1,2,3,4-thiatriazoles, respectively researchgate.net. This suggests that the nitrogen atoms of the thiatriazole ring are susceptible to alkylation. Given the presence of the morpholine moiety, which is a secondary amine, the nitrogen atom of the morpholine ring could also be a potential site for alkylation, although this has not been extensively documented for this specific compound.

Acylation reactions on 5-amino-1,2,3,4-thiatriazole have been reported to result in the fission of the thiatriazole ring researchgate.netscispace.com. For example, treatment of 5-amino-1,2,3,4-thiatriazole with aroyl chlorides and pyridine leads to the formation of 2,5-diaryl-1,6-dioxa-6a-thia-3,4-diazapentalenes, while acetylation yields 3,5-diacetamido-1,2,4-thiadiazole researchgate.net. This indicates that the thiatriazole ring is unstable under acylation conditions, and similar reactivity would be expected for this compound, likely leading to ring-opened or rearranged products rather than a simple acylated derivative.

Influence of Substituents on Reactivity and Stability

The morpholino group at the 5-position of the 1,2,3,4-thiatriazole ring plays a crucial role in modulating the molecule's reactivity and stability through a combination of electronic and steric effects.

Electronic Effects:

The nitrogen atom of the morpholine ring is directly attached to the C5 atom of the thiatriazole ring. As an amino substituent, the morpholino group is generally considered an electron-donating group through resonance, where the lone pair of electrons on the nitrogen can be delocalized into the heterocyclic ring. This electron donation can increase the electron density of the thiatriazole ring, which could, in principle, make it more susceptible to electrophilic attack. However, the inherent electron-deficient nature of the thiatriazole ring is substantial, and the primary effect of the morpholino group is to influence the stability of the ring and the nature of its decomposition products. Electron-donating groups can stabilize the positive charge that develops in the transition state of electrophilic aromatic substitution, thereby increasing the reaction rate libretexts.orgyoutube.com. In the context of the unstable thiatriazole ring, this electron donation may influence which bonds are most likely to cleave during decomposition.

Steric Effects:

The morpholine ring is a bulky substituent. Steric hindrance from the morpholino group can significantly impact the accessibility of reagents to the thiatriazole ring nih.govyoutube.comnih.gov. For instance, in electrophilic aromatic substitution reactions, bulky directing groups tend to favor the formation of the para-product over the ortho-product due to steric hindrance at the ortho positions youtube.com. In the case of this compound, the bulky morpholino group could sterically hinder the approach of reactants to the adjacent nitrogen atoms of the thiatriazole ring, potentially influencing the regioselectivity of reactions such as alkylation.

This compound as a Sulfur-Transfer Reagent in Organic Synthesis

This compound serves as a valuable reagent for the transfer of a single sulfur atom in organic synthesis uzh.chuzh.ch. Its utility stems from the clean thermal extrusion of a sulfur atom and molecular nitrogen, generating a reactive sulfur species that can be trapped by various substrates uzh.ch.

A prominent application of this compound is in the synthesis of sulfur-containing heterocycles. Specifically, it has been effectively employed in reactions with thioketones to generate 1,2,4-trithiolane derivatives uzh.ch. The thermal decomposition of this compound in the presence of a thioketone leads to the in situ formation of a transient thiocarbonyl S-sulfide. This intermediate, acting as a 1,3-dipole, undergoes a [2+3] cycloaddition with another molecule of the thioketone in a regioselective manner to yield the corresponding 1,2,4-trithiolane uzh.ch.

The versatility of this methodology is demonstrated by its application in three-component reactions. When two different thioketones are present in equimolar amounts during the thermal decomposition of this compound, "mixed" 1,2,4-trithiolanes are formed uzh.ch. This highlights the potential for creating diverse and complex sulfur-containing heterocyclic structures.

The reaction conditions for these sulfur-transfer reactions are typically thermal, relying on the controlled decomposition of the thiatriazole to generate the active sulfur species. The choice of solvent can also play a role in the reaction outcome, as observed in the decomposition of related thiatriazoles researchgate.net.

While the reaction with thioketones is a well-established example, the potential of this compound as a sulfur-transfer reagent extends to other unsaturated systems capable of trapping the extruded sulfur atom. This could include the synthesis of thiiranes from alkenes, although specific examples with this particular reagent are not as prevalent in the literature as its use with thioketones nih.gov.

Theoretical and Computational Investigations of 5 Morpholino 1,2,3,4 Thiatriazole

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 5-morpholino-1,2,3,4-thiatriazole at the atomic level. These methods are used to determine the molecule's electronic structure and the energy of different molecular arrangements.

Density Functional Theory (DFT) Studies of Ground State Geometry and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. scirp.org DFT studies, particularly using the B3LYP functional, are widely employed to optimize the ground state geometry of thiatriazole derivatives and to calculate their electronic properties. nih.govresearchgate.net These calculations help in understanding the distribution of electrons within the molecule, which is crucial for predicting its reactivity. nih.govaustinpublishinggroup.com For instance, DFT can be used to determine bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule. nih.gov

Furthermore, DFT calculations are used to determine key electronic descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive. nih.gov

| Computational Method | Basis Set | Application | Reference |

| DFT (B3LYP) | 6-311++G(d,p) | Geometry optimization, electronic properties | nih.gov |

| DFT (M06-2X) | 6-311++G(d,p) | Energetic properties, reaction barriers | nih.gov |

| DFT (B3LYP-D4) | def2-TZVP | Rationalize experimental findings | nih.gov |

Ab Initio Methods for High-Level Theoretical Characterization

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, provide a high level of theoretical accuracy for characterizing molecules like this compound. nih.gov Methods such as Hartree-Fock (HF) and more advanced composite methods like G4MP2 and G4 are utilized for precise calculations of molecular properties. nih.govsuperfri.org These methods are particularly useful for obtaining accurate energies, which can be used to calculate thermodynamic properties such as the enthalpy of formation. nih.govsuperfri.org While computationally more demanding than DFT, ab initio methods are invaluable for benchmarking and for cases where high accuracy is paramount. superfri.org

Prediction and Elucidation of Reaction Mechanisms and Transition States

Computational chemistry plays a vital role in mapping out the pathways of chemical reactions involving this compound. By calculating the energies of reactants, products, and intermediate transition states, researchers can elucidate reaction mechanisms. osti.gov For example, the thermal decomposition of this compound is a key reaction that has been studied computationally. uzh.ch This decomposition can proceed through different pathways, such as the extrusion of a sulfur atom or the elimination of N₂S, and the specific pathway can be influenced by the substituent at the C(5) position of the thiatriazole ring. uzh.ch

DFT calculations are frequently used to model these reaction pathways and to calculate the activation energies, which determine the reaction rates. osti.gov This predictive capability is essential for understanding how the molecule behaves in different chemical environments and for designing new synthetic routes. nih.gov

Conformational Analysis and Tautomeric Equilibria in Related Thiatriazoles

The biological activity and reactivity of molecules can be significantly influenced by their three-dimensional shape (conformation) and the presence of different structural isomers (tautomers). While specific studies on the conformational analysis of this compound are not extensively documented in the provided results, the principles are applicable. For related heterocyclic systems, computational methods are used to explore the potential energy surface and identify stable conformers.

In related thiadiazole systems, tautomeric equilibria, such as the conversion between amino and imino forms, have been investigated using computational methods. nih.gov The energy barrier between different tautomers can be calculated to predict which form is more stable under certain conditions. nih.gov For example, in a study of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, calculations indicated the prevalence of the amino tautomer. nih.gov Similar computational approaches could be applied to understand the tautomeric possibilities in this compound.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations offer a way to study the movement and interactions of molecules over time, providing a "movie" of molecular behavior at the atomic level. springernature.commdpi.com This technique is particularly useful for understanding how molecules like this compound might interact with biological targets, such as proteins or enzymes. mdpi.com

MD simulations can reveal the flexibility of the molecule and how it might change its shape to bind to a receptor. mdpi.com By simulating the molecule in a solvent, typically water, a more realistic picture of its dynamic behavior in a biological environment can be obtained. springernature.com Although direct MD simulation studies on this compound were not found in the search results, this method is a standard and powerful tool in computational drug design and could be applied to this compound to explore its potential biological interactions. nih.govnih.gov

Structure-Reactivity Relationships Derived from Computational Data

A key goal of computational chemistry is to establish relationships between a molecule's structure and its chemical reactivity. By analyzing the data from quantum chemical calculations, researchers can derive principles that predict how structural modifications will affect the molecule's behavior.

For instance, the electronic properties calculated by DFT, such as the HOMO-LUMO gap, can be correlated with the observed reactivity of a series of related compounds. nih.gov A smaller gap generally implies higher reactivity. nih.gov Similarly, calculated properties like polarizability can be linked to biological activity. nih.gov These structure-reactivity relationships are invaluable for the rational design of new molecules with desired properties, guiding synthetic efforts toward compounds with enhanced activity or specific reactivity patterns.

Advanced Applications and Potential in Chemical Synthesis Beyond Sulfur Transfer

Utilization as a Nitrogen Source in Complex Organic Transformations

The 1,2,3,4-thiatriazole ring is prone to decomposition under thermal or chemical stress, a characteristic that allows it to serve as a precursor for reactive nitrogen-containing intermediates. researchgate.net Upon heating, 5-amino-1,2,3,4-thiatriazoles typically extrude elemental sulfur and molecular nitrogen to generate substituted cyanamides. This decomposition pathway makes the thiatriazole scaffold an effective synthetic equivalent of a cyanamide, which can be generated in situ for subsequent transformations.

Furthermore, treatment of 5-(substituted)amino-1,2,3,4-thiatriazoles with aqueous bases can lead to degradation, yielding an isothiocyanate and an azide ion. researchgate.net This reactivity highlights the compound's potential as a source for these crucial nitrogen-containing functional groups in organic synthesis.

Decomposition Pathways of 5-Amino-1,2,3,4-thiatriazoles

| Condition | Reactant Scaffold | Primary Products | Synthetic Utility |

|---|---|---|---|

| Heating | 5-Alkyl/Arylamino-1,2,3,4-thiatriazole | Alkyl/Aryl Cyanamide + N₂ + S | In situ source of substituted cyanamides |

| Aqueous Base | 5-Alkyl/Arylamino-1,2,3,4-thiatriazole | Alkyl/Aryl Isothiocyanate + Azide Ion (N₃⁻) | Source of isothiocyanates and azide |

Precursor for Novel Heterocyclic Scaffolds and Chemical Building Blocks

One of the most significant advanced applications of 5-amino-1,2,3,4-thiatriazoles is their use as precursors for constructing other complex heterocyclic systems. The ring system can undergo rearrangement or react with other molecules to afford entirely new scaffolds.

A well-documented transformation is the base-catalyzed isomerization of 5-arylamino-1,2,3,4-thiatriazoles into 1-aryl-tetrazole-5-thiols. researchgate.netresearchgate.net This rearrangement provides a direct synthetic route from a thiatriazole to a tetrazole, two distinct and medicinally important heterocyclic families. The reaction of 5-amino-1,2,3,4-thiatriazoles with isocyanates has also been shown to produce thiadiazolidinone derivatives, demonstrating the utility of the thiatriazole as a building block for different five-membered heterocycles. acs.org The versatility of aminoazoles, in general, as starting materials for fused and polycyclic heterocyclic systems is a cornerstone of modern synthetic chemistry, suggesting significant untapped potential for the 5-morpholino derivative. frontiersin.org

Heterocyclic Transformations of 5-Amino-1,2,3,4-thiatriazoles

| Reactant | Reagent/Condition | Resulting Heterocyclic Scaffold | Reference |

|---|---|---|---|

| 5-Arylamino-1,2,3,4-thiatriazole | Aqueous Alkali | 1-Aryl-tetrazole-5-thiol | researchgate.netresearchgate.net |

| 5-Amino-1,2,3,4-thiatriazoles | Isocyanates | Thiadiazolidinones | acs.org |

Development of Advanced Organic Reagents and Catalytic Components

Beyond serving as a precursor, the unique reactivity of the 5-morpholino-1,2,3,4-thiatriazole ring opens prospective avenues for its development into specialized organic reagents. The controlled, in situ generation of reactive species like morpholinylcyanamide upon thermal or photochemical stimulation could be exploited in dynamic chemical systems. For instance, this could be applied to the synthesis of complex guanidine-containing molecules or in the discovery of new reactions where the cyanamide acts as a key intermediate.

While not yet extensively explored, the integration of the thiatriazole moiety into ligand scaffolds for catalysis presents another potential frontier. The nitrogen and sulfur atoms of the ring could act as coordination sites for metal centers. The electronic properties of the ring, modulated by the morpholino substituent, could influence the activity and selectivity of a metallic catalyst. The controlled decomposition of such a ligand could also provide a novel mechanism for catalyst activation or deactivation, offering a new strategy for controlling reaction kinetics.

Integration into Materials Science for Specialized Functions

The field of materials science offers fertile ground for the application of novel heterocyclic compounds. The 1,2,3,4-thiatriazole ring, being an electron-accepting moiety, can be integrated into larger π-conjugated systems to create materials with specific electronic and photophysical properties. Research on other functionalized 1,2,3,4-thiatriazole derivatives has demonstrated their potential in organic electronics, where they have been used to construct donor-acceptor molecules that exhibit thermally-activated delayed fluorescence (TADF). researchgate.net This property is highly desirable for the fabrication of efficient organic light-emitting diodes (OLEDs).

The incorporation of the this compound unit into polymers or small molecules could lead to new materials for organic electronics. The morpholino group can enhance solubility and influence the solid-state morphology, which are critical parameters for device performance. By pairing the electron-accepting thiatriazole core with suitable electron-donating moieties, new generations of luminescent materials, semiconductors, and sensors could be developed, leveraging the unique functional properties derived from this heterocyclic scaffold. mdpi.com

Analytical Methodologies for Mechanistic Elucidation and Reaction Monitoring

The study of 5-Morpholino-1,2,3,4-thiatriazole and its reactions necessitates a suite of advanced analytical techniques. These methodologies are crucial for monitoring reaction progress, identifying transient intermediates, and understanding the structural aspects that govern its reactivity. Spectroscopic, chromatographic, and diffraction methods each provide unique insights into the behavior of this heterocyclic compound.

Future Research Directions and Challenges

Exploration of Uncharted Reactivity Domains and Novel Transformations

The current understanding of 5-Morpholino-1,2,3,4-thiatriazole's reactivity is largely centered on its thermal decomposition to extrude a sulfur atom. This property has been effectively utilized in sulfur-transfer reactions, particularly with thioketones, to yield 1,2,4-trithiolane (B1207055) derivatives. The reaction proceeds through the in-situ formation of a transient thiocarbonyl S-sulfide, which then undergoes a [2+3]-cycloaddition with another thioketone molecule. uzh.ch

However, the exploration of other reactivity patterns remains a significant area for future investigation. The 1,2,3,4-thiatriazole ring is inherently labile and can undergo different modes of decomposition depending on the reaction conditions. For instance, photochemical decomposition of 1,2,3,4-thiatriazoles is known to proceed via the elimination of molecular nitrogen, which could lead to the formation of highly reactive thiazirine or nitrile sulfide (B99878) intermediates. uzh.ch Investigating the photochemical behavior of this compound could therefore unlock novel transformations and provide access to new heterocyclic systems.

Furthermore, the influence of the morpholino substituent on the reactivity of the thiatriazole ring is not fully understood. It is plausible that this electron-donating group modulates the electronic properties of the heterocyclic core, potentially enabling reactions that are not observed for other 5-substituted 1,2,3,4-thiatriazoles. A systematic study of its reactions with a wider range of substrates, including electron-deficient alkynes and alkenes, nitriles, and isocyanates, under various thermal and photochemical conditions, is warranted to map out its complete reactivity profile.

Development of More Efficient and Atom-Economical Synthetic Pathways

The current reported synthesis of this compound involves the reaction of morpholine-4-carbothioyl chloride with sodium azide. uzh.ch While this method provides access to the compound, a thorough evaluation of its efficiency, scalability, and atom economy is necessary. The use of sodium azide, a potentially explosive and toxic reagent, presents safety challenges, particularly on a larger scale.

Future research should focus on developing alternative, more sustainable synthetic routes. This could involve exploring different starting materials and catalytic systems. For instance, the development of a one-pot synthesis from readily available precursors would be a significant advancement. Investigating transition-metal-catalyzed cross-coupling reactions or click chemistry approaches could also lead to more efficient and versatile synthetic methodologies. The principles of green chemistry, such as minimizing waste, using less hazardous reagents, and improving energy efficiency, should guide the development of these new synthetic pathways.

| Current Synthesis | Proposed Future Directions |

| Reaction of morpholine-4-carbothioyl chloride with sodium azide. uzh.ch | Development of one-pot syntheses from readily available starting materials. |

| Potential safety concerns with sodium azide. | Exploration of transition-metal-catalyzed cross-coupling reactions. |

| Limited information on yield and atom economy. | Application of click chemistry principles for a more modular approach. |

| Focus on green chemistry principles to reduce environmental impact. |

Computational Design of Functionalized this compound Derivatives with Tuned Reactivity

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental research. To date, there is a notable absence of computational studies specifically focused on this compound and its derivatives.

Future research should leverage computational methods, such as Density Functional Theory (DFT), to gain deeper insights into the electronic structure, stability, and decomposition pathways of the this compound ring system. Such studies could elucidate the role of the morpholino substituent in modulating the reactivity and explore the energetic barriers for different reaction pathways, including thermal sulfur extrusion and photochemical nitrogen elimination.

Furthermore, computational modeling can be employed to design novel derivatives of this compound with tailored reactivity. By introducing various functional groups at different positions on the morpholine (B109124) ring, it would be possible to systematically tune the electronic and steric properties of the molecule. This in-silico screening could identify promising candidates with enhanced reactivity, selectivity, or stability for specific applications, thus accelerating the discovery of new transformations and functional materials.

Integration of this compound into Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, thereby minimizing reaction time, resource consumption, and waste generation. The inherent reactivity of the 1,2,3,4-thiatriazole ring, particularly its ability to release a reactive sulfur species upon decomposition, makes this compound a potentially valuable component in the design of novel MCRs.

A significant challenge and opportunity lie in designing MCRs where the in-situ generated reactive intermediate from this compound is trapped by other components in the reaction mixture. For example, a three-component reaction involving this compound, a thioketone, and a third reactive species could lead to the formation of diverse and complex sulfur-containing heterocycles in a single synthetic operation.

The exploration of such MCRs is currently an uncharted area. Future research in this direction could significantly expand the synthetic utility of this compound, providing rapid access to novel molecular scaffolds with potential applications in medicinal chemistry and materials science.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Morpholino-1,2,3,4-thiatriazole, and how do reaction conditions influence yield?

- Methodological Answer : The most efficient synthesis involves a one-pot reaction starting from nitrile precursors. For example, commercially available nitriles react under optimized conditions (solvent selection, temperature) to yield 1,2,3,4-thiatriazole derivatives in 51–80% yields without isolating intermediate thioacylating agents . For the morpholino-substituted variant, a morpholino-containing nitrile precursor would follow this protocol. Key factors include solvent polarity (e.g., acetonitrile or DMF) and reaction time (typically 12–24 hours). Confirm purity via HPLC and elemental analysis .

Q. How can the structure of this compound be confirmed spectroscopically?

- Methodological Answer : Use ¹³C NMR to identify the thiatriazole ring carbons (distinct shifts near δ 160–180 ppm) and the morpholino moiety (benzenoid carbons at δ 50–70 ppm). UV-vis spectroscopy (λmax ~250–300 nm) corroborates π-conjugation in the heterocycle. Cross-validate with IR for S–N and C–N stretches (~600–700 cm⁻¹ and ~1200 cm⁻¹, respectively) .

Q. What are the stability considerations for storing and handling this compound?

- Methodological Answer : The compound undergoes thermal decomposition above 80°C, releasing reactive sulfur species. Store at –20°C in anhydrous conditions (desiccator) to prevent hydrolysis. Avoid prolonged exposure to light, as photodegradation may alter electronic properties critical for materials applications .

Advanced Research Questions

Q. How does this compound act as a sulfur-transfer reagent in cycloaddition reactions?

- Methodological Answer : Upon heating, the compound extrudes a sulfur atom, forming a transient thiocarbonyl S-sulfide intermediate (e.g., structure 5 in ). This reacts with thioketones via [2+3] cycloaddition to regioselectively yield 1,2,4-trithiolanes. Key parameters include stoichiometry (1:1 thiatriazole:thioketone) and temperature (60–80°C). Note exceptions: Sterically hindered thioketones (e.g., 3,3-dichlorocyclobutanone) may fail due to intermediate instability .

Q. Can this compound serve as an electron acceptor in organic electronics?

- Methodological Answer : Yes. Its electron-deficient thiatriazole core enhances charge-transfer efficiency in donor-acceptor systems. For example, coupling with phenoxazine (donor) via the one-pot method yields thermally activated delayed fluorescence (TADF) emitters with photoluminescence quantum yields (PLQY) up to 99% in Zeonex. Optimize donor-acceptor ratios and measure PLQY in oxygen-free matrices (e.g., methylcyclohexane) .

Q. How do steric and electronic effects of the morpholino group influence reactivity in sulfur-transfer reactions?

- Methodological Answer : The morpholino substituent’s electron-donating nature stabilizes the thiatriazole ring, delaying premature decomposition. Steric effects are minimal due to the planar heterocycle, but bulky thioketones (e.g., tetramethyl derivatives) may reduce reaction efficiency. Compare kinetics using DSC or in situ FTIR to track sulfur release .

Q. What computational strategies predict the reactivity of this compound in novel reactions?

- Methodological Answer : Perform DFT calculations to model sulfur extrusion barriers and intermediate stability (e.g., Gaussian or ORCA software). Docking studies (AutoDock Vina) can screen interactions with biological targets (e.g., lanosterol 14α-demethylase for antifungal activity). Validate with experimental kinetics (Arrhenius plots) .

Q. What challenges arise when functionalizing 1,2,3,4-thiatriazoles with complex substituents like morpholino groups?

- Methodological Answer : Traditional methods require isolating unstable thioacylating agents. The one-pot approach circumvents this but demands precise control of nitrile reactivity. For morpholino derivatives, ensure the nitrile precursor (e.g., morpholinoacetonitrile) is commercially available or synthesizable in high purity. Monitor side reactions (e.g., hydrolysis) via TLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.